Suzuki Coupling: Furan vs. Thiophene Under PTC
Under identical phase-transfer catalysis (PTC) Suzuki coupling conditions using carbonate base, methyl 5-bromofuran-2-carboxylate achieved an 89% yield, while its direct thiophene analog, methyl 5-bromothiophene-2-carboxylate, gave a 91% yield [1]. Critically, when PTC was omitted from ester-containing Suzuki couplings in the same patent, yields across seven reactions dropped to a range of only 33% to 60% [1]. This demonstrates that while the furan and thiophene analogs perform comparably with PTC, both require this specific catalysis protocol to achieve high yields, differentiating them from non-ester substrates and establishing a clear performance benchmark for procurement decisions.
| Evidence Dimension | Suzuki coupling yield |
|---|---|
| Target Compound Data | 89% yield |
| Comparator Or Baseline | Methyl 5-bromothiophene-2-carboxylate: 91% yield; Baseline without PTC: 33-60% yield |
| Quantified Difference | 2% lower yield than thiophene analog; 29-56% higher yield than non-PTC conditions |
| Conditions | Phase-transfer catalysis (PTC) Suzuki coupling with carbonate base; patent data |
Why This Matters
This data confirms that methyl 5-bromofuran-2-carboxylate is a reliable, high-yielding substrate for Suzuki couplings when PTC is employed, and that procurement of the thiophene analog offers only a marginal yield advantage (2%), which may be outweighed by the furan's unique electronic properties in target molecule design.
- [1] Halpern, M. PTC Suzuki with Esters. Industrial Phase-Transfer Catalysis, August 2018. Citing patent data. View Source
